(S)-2-(4-Chloro-2,5-difluorophenyl)pyrrolidine
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Overview
Description
(S)-2-(4-Chloro-2,5-difluorophenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a 4-chloro-2,5-difluorophenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Chloro-2,5-difluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2,5-difluorobenzene and (S)-pyrrolidine.
Reaction Conditions: The reaction conditions may include the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, optimized reaction conditions, and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-Chloro-2,5-difluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution may result in the replacement of the chloro or fluoro groups with other functional groups.
Scientific Research Applications
(S)-2-(4-Chloro-2,5-difluorophenyl)pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (S)-2-(4-Chloro-2,5-difluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(4-Chlorophenyl)pyrrolidine
- (S)-2-(2,5-Difluorophenyl)pyrrolidine
- (S)-2-(4-Chloro-2-fluorophenyl)pyrrolidine
Uniqueness
(S)-2-(4-Chloro-2,5-difluorophenyl)pyrrolidine is unique due to the presence of both chloro and difluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents may result in distinct properties compared to similar compounds with only one type of substituent.
Properties
Molecular Formula |
C10H10ClF2N |
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Molecular Weight |
217.64 g/mol |
IUPAC Name |
(2S)-2-(4-chloro-2,5-difluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H10ClF2N/c11-7-5-8(12)6(4-9(7)13)10-2-1-3-14-10/h4-5,10,14H,1-3H2/t10-/m0/s1 |
InChI Key |
JVRFZCCKAAAWTJ-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=C(C=C2F)Cl)F |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C=C2F)Cl)F |
Origin of Product |
United States |
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